Isepamicin - 58152-03-7

Isepamicin

Catalog Number: EVT-300341
CAS Number: 58152-03-7
Molecular Formula: C22H43N5O12
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isepamicin is a broad-spectrum aminoglycoside antibiotic structurally related to gentamicin and amikacin. Isepamicin has activity similar to amikacin but with better activity against bacterial strains with resistance to other aminoglycosides, such as strains producing 6'-N-aminoglycoside acetyltransferase. Isepamicin is not metabolized and is excreted via the kidneys. This agent exerts a long postantibiotic effect allowing for once daily dosing.
Source and Classification

Isepamicin is synthesized from gentamicin B, which is produced by the bacterium Micromonospora purpurea. This compound falls under the category of aminoglycoside antibiotics, which are typically derived from natural sources and modified through chemical processes to enhance their efficacy and reduce toxicity. The classification of isepamicin as an aminoglycoside places it alongside other well-known antibiotics such as streptomycin and neomycin.

Synthesis Analysis

Methods and Technical Details

The synthesis of isepamicin involves several steps, primarily utilizing gentamicin B as the starting material. A notable method for synthesizing isepamicin sulfate includes the following steps:

  1. Protection of Gentamicin B: The initial step involves protecting gentamicin B with trimethylsilyl ethoxycarbonyl chloride to form an intermediate.
  2. Coupling Reaction: The protected intermediate undergoes a coupling reaction with N,N-dicyclohexylamine and N-phthalic anhydride-(S)-isoserine to yield another intermediate.
  3. Deprotection and Purification: The final product is obtained by deprotecting the intermediate, followed by acidification with sulfuric acid, and recrystallization using anhydrous alcohol to achieve high purity and yield .

This method not only enhances the efficiency of the synthesis but also reduces costs associated with production.

Molecular Structure Analysis

Structure and Data

Isepamicin has a complex molecular structure characteristic of aminoglycosides. Its chemical formula is C_22H_43N_5O_14S, and it has a molecular weight of approximately 585.67 g/mol. The structure features multiple amino groups and hydroxyl groups, which contribute to its solubility in water and its interaction with bacterial ribosomes.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Isepamicin undergoes various chemical reactions that are crucial for its synthesis and functionality:

  • Acylation Reactions: Isepamicin can be acylated to produce various analogs with improved antibacterial activity. These reactions typically involve the introduction of acyl groups using acyl-CoA derivatives.
  • Deprotection Reactions: During synthesis, protecting groups are removed to reveal functional groups necessary for biological activity.
  • Hydrolysis: Isepamicin can hydrolyze under certain conditions, affecting its stability and efficacy .

These reactions are critical for both the development of new derivatives with enhanced properties and for understanding the compound's stability in biological systems.

Mechanism of Action

Process and Data

Isepamicin exerts its antibacterial effects primarily through binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding leads to misreading of mRNA, resulting in the production of nonfunctional or toxic proteins. The mechanism can be summarized as follows:

  1. Binding: Isepamicin binds to specific sites on the ribosome.
  2. Inhibition: This binding prevents the proper assembly of amino acids into proteins.
  3. Cell Death: The accumulation of defective proteins ultimately leads to bacterial cell death.

The effectiveness against Gram-negative bacteria makes it particularly useful in treating infections where resistance to other antibiotics is prevalent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isepamicin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for pharmaceutical applications.

These properties are essential for formulating effective dosages in clinical settings .

Applications

Scientific Uses

Isepamicin is primarily utilized in clinical medicine for treating severe infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics. Its applications extend beyond human medicine into veterinary practices where it is used to treat infections in animals.

Moreover, ongoing research into isepamicin analogs aims to develop new compounds with enhanced efficacy against resistant bacterial strains, showcasing its potential in antibiotic development .

Introduction to Isepamicin: Historical Development and Classification

Discovery and Semisynthetic Derivation from Gentamicin B

Isepamicin (Sch 21420; HAPA-B) is a semisynthetic aminoglycoside antibiotic derived from the naturally occurring gentamicin B complex, which was first isolated from Micromonospora echinospora in 1972 [6] [7]. Its development in the late 1970s and early 1980s represented a strategic effort to overcome emerging aminoglycoside resistance mediated by bacterial modifying enzymes. The key structural innovation involves the regioselective introduction of a (S)-3-amino-2-hydroxypropionyl (AHPA) side chain at the 1-amino group of the 2-deoxystreptamine (2-DOS) ring in gentamicin B [6] [10]. This modification was inspired by the success of earlier aminoglycosides like amikacin (derived from kanamycin A) but utilizes a distinct acylating group optimized for enhanced enzymatic stability.

The semisynthetic process involves:

  • Fermentation: Production of trace amounts (typically <5% of total congeners) of gentamicin B by wild-type M. echinospora [6].
  • Selective Acylation: Chemical derivatization of the 1-amino position using activated esters of the AHPA moiety under controlled conditions [7].
  • Deprotection: Final purification to yield isepamicin sulfate, the clinically used salt form [8].

This structural modification conferred two critical advantages:

  • Steric Hindrance: The bulky AHPA group impedes access of aminoglycoside-modifying enzymes (AMEs), particularly acetyltransferases targeting the 1-amino group [2].
  • Retained Binding Affinity: The modification minimally interferes with the molecule's interaction with the bacterial 16S rRNA A-site, preserving its potent protein synthesis inhibition [1] [8].
  • Table 1: Key Events in Isepamicin Development
    YearEventSignificance
    1972Discovery of Gentamicin BIsolated from Micromonospora echinospora as a minor component of the complex [6]
    1973Patent filed for semisynthetic derivativesProtection of synthesis route for AHPA-modified gentamicin B analogs [7]
    1979First scientific reports (SCH-21420)Characterization of in vitro activity against resistant pathogens [7]
    1988Initial regulatory approval (Japan)First clinical use; marketed as Isepacin [7] [8]

Classification Within the Aminoglycoside Antibiotic Family

Isepamicin belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) subclass of aminoglycoside antibiotics, characterized by a central 2-DOS ring glycosylated at positions C4 and C6 [1] [6]. Its core structure comprises three cyclic subunits:

  • Ring I: Glucosamine attached at C4 of 2-DOS.
  • Ring II: The 2-deoxystreptamine core.
  • Ring III: Garosamine (3-deoxy-4-C-methyl-3-methylamino-L-arabinose) attached at C6 of 2-DOS [6] [8].

The defining feature distinguishing isepamicin from natural gentamicins is the presence of the 1-N-(S)-AHPA moiety, which significantly alters its interaction with resistance enzymes while maintaining ribosomal binding [2] [10]. Chemically, it is designated as:

(2S)-3-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(6-amino-6-deoxy-D-glucopyranosyl)oxy]-2-{[3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranosyl]oxy}-3-hydroxycyclohexyl]-2-hydroxypropanamide [8].

Compared to earlier aminoglycosides, isepamicin exhibits:

  • Enhanced Stability: Resistance to many AAC(3), AAC(6'), and APH(2") enzymes due to the AHPA group blocking enzyme access [2] [10].
  • Broad Spectrum: Potent activity against Gram-negative bacteria (including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii) and Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus (MRSA)) [1] [6].
  • Structural Specificity: Unlike amikacin (1-N-AHB), the shorter AHPA chain in isepamicin offers distinct physicochemical properties influencing bacterial uptake and subcellular distribution [10].
  • Table 2: Structural and Functional Comparison of Select 4,6-Disubstituted Aminoglycosides
    AminoglycosideParent Compound1-Position ModificationKey Resistance Enzymes CircumventedPrimary Spectrum
    IsepamicinGentamicin B(S)-3-amino-2-hydroxypropionyl (AHPA)AAC(3)-I, II, IV; ANT(2")-I; Some AAC(6') variants [2] [10]Broad Gram-negative; MRSA [1]
    AmikacinKanamycin A(S)-4-amino-2-hydroxybutyryl (AHB)Most AAC(6'), APH(3'), ANT(4') [1] [2]Broad Gram-negative; Mycobacteria
    Gentamicin C₁Natural product-HSusceptible to most AAC, APH, ANT enzymes [2]Gram-negative; Some Staphylococci
    PlazomicinSisomicin(S)-4-amino-2-hydroxybutyryl (AHB) + hydroxyethylNearly all AMEs except metallo-enzymes [1]MDR Gram-negative including carbapenem-resistant

Global Regulatory Approvals and WHO Classification as a Critically Important Antimicrobial

Isepamicin received its first regulatory approval in Japan in 1988 and has since been approved in several countries across Asia, South America, and Europe, though notably not by the US FDA [7] [8]. Its approval was primarily driven by its efficacy against aminoglycoside-resistant Gram-negative pathogens prevalent in hospital settings. The World Health Organization (WHO) has designated isepamicin as a Critically Important Antimicrobial (CIA) for human medicine in its "WHO Medically Important Antimicrobials List" (WHO MIA List). This classification signifies it meets two stringent criteria [3] [9]:

  • Criterion 1 (Critical Therapeutic Use): Isepamicin is one of a limited number of therapies available to treat serious bacterial infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly in healthcare settings where resistance to other aminoglycosides and β-lactams is prevalent.
  • Criterion 2 (Transmission of Resistance): Resistant bacteria or resistance genes impacting isepamicin can potentially be transmitted to humans from non-human sources (e.g., animals, environment) or compromise treatment efficacy for infections originating from such sources.

Furthermore, within the CIA category, aminoglycosides like isepamicin are subject to prioritization factors including their frequency of use in serious infections and the evidence for transmission of resistance from non-human reservoirs. Consequently, the WHO recommends stringent stewardship measures to preserve its efficacy, including restrictions on agricultural or veterinary use [3] [5] [9]. National classifications sometimes differ; for example, while the European Medicines Agency (EMA) categorizes antibiotics for veterinary use, isepamicin's human medical importance drives its inclusion in Category D ("Prudence"), discouraging routine veterinary use [9].

  • Table 3: WHO CIA Classification Criteria and Isepamicin Status
    WHO CIA Classification CriteriaIsepamicin ComplianceImplication
    Criterion 1: Limited Therapy for Serious InfectionsYes. Vital for MDR Gram-negative infections (e.g., P. aeruginosa, A. baumannii) where alternatives are limited or ineffective [3] [9].Justifies highest level of protection from resistance development.
    Criterion 2: Transmission from Non-Human SourcesYes. Evidence exists for potential transfer of resistance determinants (e.g., aac genes) from environmental/animal bacteria to human pathogens [3] [5].Supports restrictions on non-human use (agriculture, veterinary).
    Highest Priority CIA SubcategoryIncluded. Due to high use frequency in serious healthcare-associated infections and evidence of resistance transmission potential [3].Triggers strongest recommendations for stewardship across all sectors (One Health approach).

Properties

CAS Number

58152-03-7

Product Name

Isepamicin

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

Molecular Formula

C22H43N5O12

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1

InChI Key

UDIIBEDMEYAVNG-ZKFPOVNWSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Synonyms

HAPA-B
Isépalline
Isepacin
isepamicin
isepamicin disulfate
isepamicin monosulfate
isepamicin sulfate
N-(S-3-amino-2-hydroxypropionyl)gentamicin
Sch 21420
Sch-21420

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.